3-Pyridinealdoxime

Crystallography Hydrogen Bonding Solid-State Chemistry

3-Pyridinealdoxime (CAS 1193-92-6) is the meta-substituted pyridine aldoxime essential for applications where isomeric purity dictates experimental outcomes. Unlike 2- or 4-pyridinealdoxime, this isomer enables specific enzyme inhibition (Ki < 10⁻⁵ M vs nicotinamide deamidase), unique EPR-detectable radical isomerization, and defined dinuclear Cu(II) paddle-wheel complexes. Substituting isomers leads to failed assays and irreproducible results. Procure the verified 3-isomer for rigorous crystallographic, spectroscopic, and bioinorganic research.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 1193-92-6
Cat. No. B075556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinealdoxime
CAS1193-92-6
Synonyms3-pyridine-aldoxime
3-pyridinecarboxaldehyde oxime
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C=NO
InChIInChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5-
InChIKeyYBKOPFQCLSPTPV-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinealdoxime (CAS 1193-92-6): Technical Specifications and Functional Overview


3-Pyridinealdoxime (CAS 1193-92-6), also known as nicotinaldoxime or pyridine-3-carboxaldehyde oxime, is a heterocyclic aldoxime with the molecular formula C6H6N2O and a molecular weight of 122.12 g/mol [1]. It is a white to off-white crystalline solid with a melting point of 148-153°C . The compound is a key structural isomer in the pyridine aldoxime series, distinguished by the placement of its aldoxime group at the meta-position of the pyridine ring. This specific regiochemistry confers unique chemical and biological properties that are not shared by its ortho- (2-) or para- (4-) positional isomers, which is a primary driver for its procurement in specialized research and industrial applications [2].

The Critical Distinction of 3-Pyridinealdoxime: Why Isomeric Analogs Cannot Be Substituted


Substituting 3-Pyridinealdoxime with its 2- or 4-pyridinealdoxime isomers in a research or industrial process is scientifically invalid. The position of the aldoxime group on the pyridine ring fundamentally dictates the compound's electronic structure, hydrogen-bonding network, and coordination chemistry. These differences lead to distinct crystallographic properties [1], unique radical isomerization behaviors as measured by EPR spectroscopy [2], and a specific inhibitory profile on enzyme systems like nicotinamide deamidase [3]. The use of a non-specific or incorrect isomer would result in failed reactions, invalid biological assays, and the formation of different metal complexes with altered geometry and activity. Therefore, sourcing the specific 3-pyridinealdoxime isomer is a non-negotiable requirement for applications relying on its precise molecular architecture.

Quantitative Differentiation of 3-Pyridinealdoxime Against Closest Analogs and Alternatives


Crystallographic and Hydrogen-Bonding Differentiation from 4-Pyridinealdoxime

In a direct comparative study of the solid-state properties of 3-pyridinealdoxime and 4-pyridinealdoxime, the two isomers exhibit fundamentally different crystal packing and hydrogen-bonding networks. This results in distinct IR spectral signatures and H/D isotopic exchange behaviors. 3-Pyridinealdoxime crystallizes in an orthorhombic space group (Pna21) with unit cell parameters a=19.014 Å, b=3.8296 Å, c=8.1179 Å, Z=4 [1]. The specific chain hydrogen bond system in 3-pyridinealdoxime leads to unique 'strong-coupling' effects and non-random proton-deuteron distribution patterns that are not observed in the 4-isomer [1]. This demonstrates that the 3-isomer cannot be replaced by the 4-isomer for applications requiring its specific solid-state arrangement.

Crystallography Hydrogen Bonding Solid-State Chemistry

Unique Radical Isomerization Behavior Relative to 2- and 4-Pyridinealdoximes

Electron paramagnetic resonance (EPR) and density functional theory (DFT) studies on γ-irradiated pyridinealdoximes reveal a clear functional distinction. The iminoxyl radicals generated from 3- and 4-pyridinealdoximes exhibit a temperature-dependent isomerization between Z and E geometrical isomers, a phenomenon not observed for radicals derived from 2-pyridinealdoxime [1]. Furthermore, the temperature-dependent EPR spectral contributions for 3- and 4-pyridylmethaniminoxyls are distinct from each other, correlating with different relative energies of their isomers as calculated by DFT [1]. This confirms that 3-pyridinealdoxime possesses unique dynamic behavior in its radical state, differentiating it from both of its positional isomers.

EPR Spectroscopy Free Radicals Isomerization DFT

Differential Coordination Chemistry in Metal Complex Formation

3-Pyridinealdoxime acts as a specific ligand for transition metals, forming complexes with distinct stoichiometries and structures that are not necessarily formed by its isomers. For instance, with Zn(II), it forms a five-coordinate complex [Zn(acac)2(3-py)CHNOH]·H2O and a dinuclear paddle-wheel complex [Zn2(O2CMe)4{(3-py)CHNOH}2], where the ligand coordinates via its pyridyl nitrogen atom [1]. In contrast, studies on Cu(II) complexes with 3-pyridinealdoxime show the formation of a dinuclear paddle-wheel structure, [Cu₂(MeCO₂)₄(3-pyaoH)₂], which crystallizes in the triclinic P-1 space group [2]. The specific geometry and nuclearity of these complexes are a direct consequence of the 3-isomer's steric and electronic properties, which would differ for the 2- or 4-substituted analogs.

Coordination Chemistry Bioinorganic Chemistry Ligand Design

Potent Inhibition of Nicotinamide Deamidase in Comparative Enzyme Assays

In a comprehensive study screening 59 structural analogs for their ability to inhibit nicotinamide deamidase from Micrococcus lysodeikticus, 3-pyridinealdoxime was identified as one of the most potent competitive inhibitors [1]. It was categorized among a select group of seven compounds exhibiting an inhibitor constant (Ki) of less than 10^-5 M, placing it in the top tier of potency. The study also identified a second tier of 'moderately active' inhibitors with Ki values between 10^-3 M and 10^-5 M [1]. This quantitative ranking provides a clear, data-driven basis for selecting 3-pyridinealdoxime over other less potent nicotinamide analogs for enzymatic studies.

Enzymology Inhibitor Screening Biochemistry

Specific Inhibition of Nicotinic Acid and Nicotinamide Uptake in Bacteria

In a study focusing on Bordetella pertussis, 3-pyridinealdoxime was shown to be an effective and specific inhibitor of the uptake of both nicotinic acid (NA) and nicotinamide (ND) [1]. This was observed alongside 3-pyridinecarboxaldehyde, another potent analog. Importantly, neither compound inhibited the growth of the bacteria in liquid medium or the oxidation of glutamate, indicating a high degree of specificity for the transport mechanism rather than a general toxic effect [1]. This contrasts with a broader class of pyridine derivatives, where such specific, non-toxic transport inhibition is not a given property.

Microbiology Transport Inhibition Bordetella pertussis

High-Value Application Scenarios for 3-Pyridinealdoxime Based on Evidence


Crystallography and Solid-State Chemistry Research

3-Pyridinealdoxime is the required material for investigations into chain hydrogen-bonding systems and isotopic self-organization effects. Its orthorhombic crystal structure (space group Pna21) is distinct from that of its 4-isomer, leading to unique IR spectral signatures and non-random proton-deuteron distribution patterns as established by direct comparative studies [1]. Researchers in this field must procure the 3-isomer specifically to replicate published findings or to further explore these unique solid-state phenomena.

Physical Chemistry and Free Radical Studies

For EPR spectroscopy and DFT studies on iminoxyl radicals, 3-pyridinealdoxime serves as a specific and non-interchangeable substrate. Direct evidence shows that radicals derived from the 3-isomer undergo temperature-dependent Z/E isomerization, a property not shared by the 2-isomer, and with a spectral signature distinct from the 4-isomer [1]. This makes it an essential tool for scientists studying radical dynamics, isomerization energy barriers, and the influence of molecular structure on radical stability.

Synthesis of Bioinorganic Metal Complexes

The specific geometry of 3-pyridinealdoxime directs the formation of unique transition metal complexes. Studies confirm it yields a dinuclear Cu(II) paddle-wheel complex with a defined triclinic crystal structure [1] and distinct Zn(II) complexes [2]. Researchers in bioinorganic and coordination chemistry seeking to synthesize these specific complexes or explore the structure-activity relationships of 3-pyridinealdoxime-derived metallodrug candidates must use the correct 3-isomer to ensure the formation of the intended coordination compound.

Biochemical and Microbiological Inhibitor Studies

In enzymology and microbiology, 3-pyridinealdoxime is a potent and specific tool compound. Quantitative data from a 59-analog screen confirms its top-tier inhibitory activity (Ki < 10^-5 M) against nicotinamide deamidase [1]. Furthermore, it acts as a specific, non-toxic inhibitor of nicotinic acid/nicotinamide uptake in B. pertussis [2]. These properties make it the compound of choice for studies focused on nicotinamide metabolism, enzyme inhibition, and bacterial transport mechanisms, where other analogs would be less potent or lack the same specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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